

Application Notes & Protocols: (R)- β 2-homovaline HCl Salt

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Compound of Interest

Compound Name: (R)- β 2-homovaline HCl salt

Cat. No.: B1165797

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Introduction: The Significance of β -Amino Acids in Modern Chemistry

In the landscape of medicinal chemistry and drug development, the quest for molecules with enhanced therapeutic profiles is perpetual. β -Amino acids have emerged as a cornerstone in this endeavor, serving as critical components in the synthesis of peptidomimetics, natural products, and pharmaceuticals.[1][2][3] Unlike their α -amino acid counterparts, the incorporation of β -amino acids into peptide backbones introduces an additional carbon atom, a modification that imparts significant and desirable properties. This structural perturbation can induce unique secondary structures (e.g., helices, sheets, and turns), enhance metabolic stability by conferring resistance to proteolytic degradation, and ultimately modulate the biological activity of the parent molecule.[2][4][5]

(R)- β 2-homovaline, a non-proteinogenic β -amino acid, is a particularly valuable chiral building block.[6] Its defined stereochemistry at the β -carbon and the sterically demanding isopropyl side chain provide a powerful tool for chemists to exert precise control over molecular architecture. As a chiral building block, it allows for the stereospecific introduction of a key structural motif, which is fundamental to achieving selective interactions with biological targets like enzymes and receptors.[7] This guide provides a comprehensive overview of the

properties, handling, and core applications of (R)- β^2 -homovaline HCl salt, with a focus on its integration into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS).

Physicochemical & Handling Protocols

The hydrochloride salt of (R)- β^2 -homovaline is typically a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free amino acid. However, proper storage and handling are paramount to preserving its integrity.

Property	Value	Reference
IUPAC Name	(3S)-3-amino-4-methylpentanoic acid;hydrochloride	[8]
Synonyms	L-beta-Homovaline HCl, (R)-3-Amino-4-methylpentanoic acid HCl	[8][9]
CAS Number	402587-64-8	[8][9]
Molecular Formula	C ₆ H ₁₄ ClNO ₂	[8]
Molecular Weight	167.63 g/mol	[8]
Appearance	Solid	[8][9]
Melting Point	180 to 181°C	[8]
Purity	Typically $\geq 98\%$	[8][9]
Canonical SMILES	<chem>CC(C)CC(=O)O.Cl</chem>	[8]
InChI Key	SLNFFBWDHRKWCB-JEDNCBNOSA-N	[8][9]

(R)- β^2 -homovaline HCl salt, like many amine salts, can be hygroscopic. Absorbed moisture can impact weighing accuracy and may degrade the compound over time.

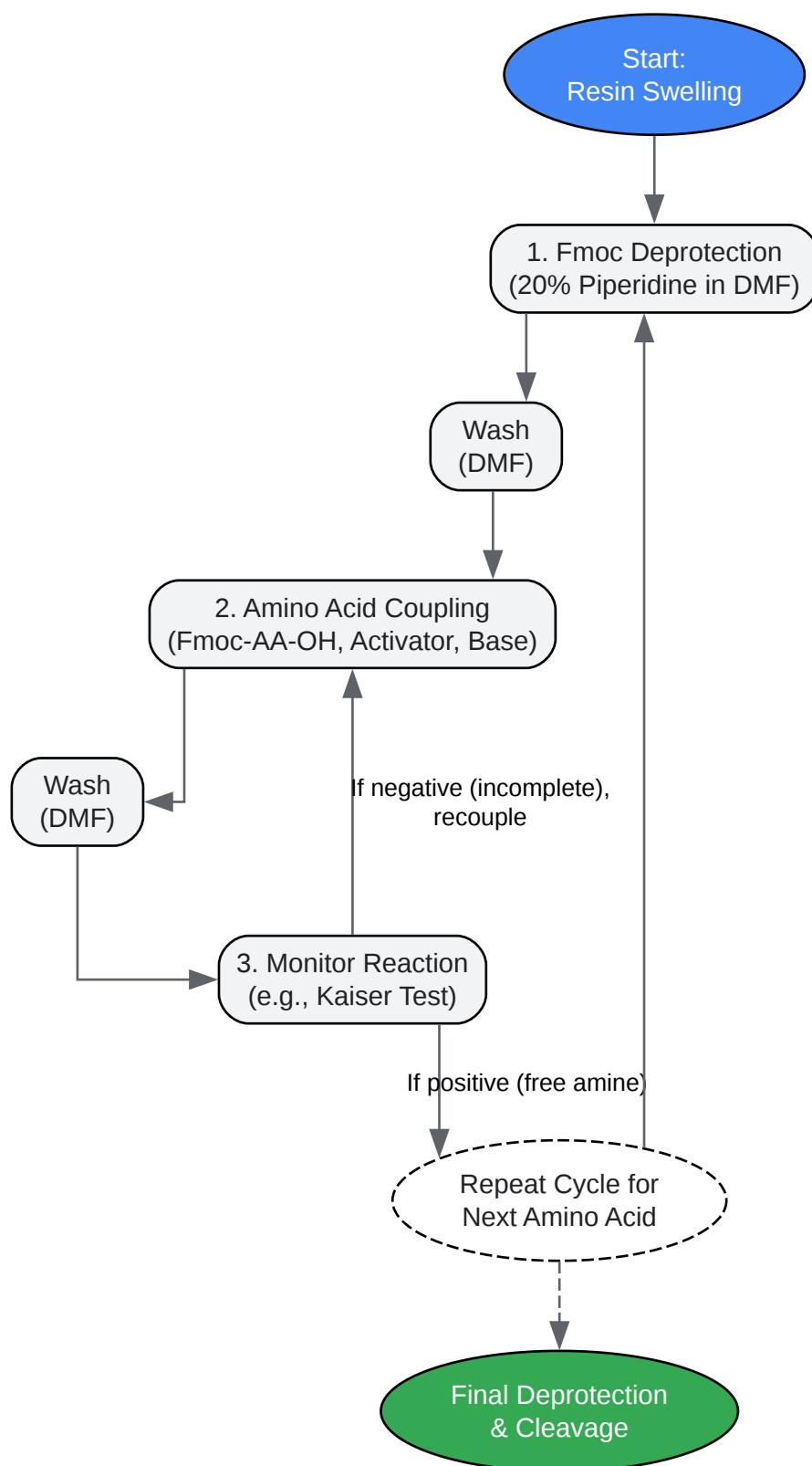
- **Long-Term Storage:** For long-term storage, the compound should be kept in a tightly sealed container at temperatures below -15°C.[10] Storing it in a desiccator within a freezer is ideal.

- **Handling:** Before use, allow the container to warm to room temperature in a desiccator.[10] This critical step prevents condensation from forming on the cold solid when exposed to ambient air. Weigh the required amount quickly and reseal the container promptly, purging with an inert gas like argon or nitrogen if possible.[10]
- **Solubility:** The HCl salt form generally exhibits good solubility in aqueous solutions and polar organic solvents like methanol or dimethylformamide (DMF). For peptide synthesis applications, the free amine is typically generated in situ or, more commonly, an N-terminally protected version (e.g., Fmoc-L-beta-homovaline) is used.[11]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of (R)- β^2 -homovaline is its incorporation into peptide sequences to create novel peptidomimetics. The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis strategy.

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The cycle of deprotection, coupling, and washing is repeated until the desired sequence is assembled.



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Caption: General workflow for an Fmoc-SPPS cycle.

For direct use in Fmoc-SPPS, the commercially available Fmoc-(R)- β^2 -homovaline-OH is required.^[11] This avoids complications with the free HCl salt during the coupling step.

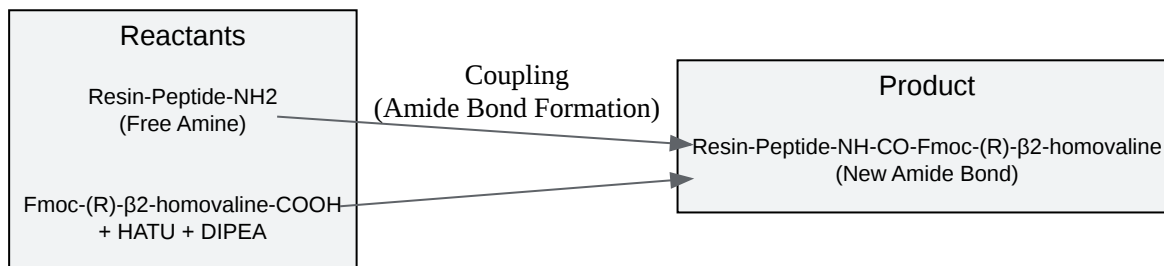
Materials:

- Fmoc-protected peptide-resin
- Fmoc-(R)- β^2 -homovaline-OH
- Coupling/Activation Reagents:
 - HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
 - N,N-Diisopropylethylamine (DIPEA)
- Deprotection Reagent: 20% piperidine in DMF (v/v)
- Solvents: Anhydrous, peptide-grade DMF and Dichloromethane (DCM)
- Inert gas (Argon or Nitrogen)
- Solid-phase synthesis vessel (manual or automated)

Procedure:

- Resin Preparation & Swelling:
 - Place the peptide-resin (e.g., 100 mg, 0.5 mmol/g loading) in the synthesis vessel.
 - Swell the resin in DMF for 30-60 minutes. Good swelling is crucial for reaction efficiency as it allows reagents to access the reactive sites within the polymer matrix.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 3-5 minutes.

- Drain and repeat the piperidine treatment for another 10-15 minutes. This two-step process ensures complete removal of the Fmoc group, liberating the N-terminal amine for the next coupling step.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the subsequent activated amino acid.
- Activation and Coupling of Fmoc-(R)- β^2 -homovaline-OH:
 - In a separate vial, prepare the coupling solution. For a 0.05 mmol scale reaction, dissolve:
 - Fmoc-(R)- β^2 -homovaline-OH (4 equivalents, 0.2 mmol, 70.7 mg)
 - HATU (3.9 equivalents, 0.195 mmol, 74.1 mg)
 - DIPEA (8 equivalents, 0.4 mmol, 70 μ L)
 - in ~2 mL of DMF.
 - Rationale: HATU is a highly efficient activating agent that converts the carboxylic acid of the Fmoc-amino acid into a reactive ester. DIPEA acts as a non-nucleophilic base to facilitate this activation and neutralize any protonated species. Using a slight excess of reagents drives the reaction to completion.
 - Allow the mixture to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 1-4 hours at room temperature. The bulkier nature of β -amino acids can sometimes lead to slower coupling kinetics compared to α -amino acids, necessitating longer reaction times.



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Caption: The core coupling reaction in SPPS.

- Reaction Monitoring (Self-Validation):
 - After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
 - Perform a qualitative Kaiser test.
 - Interpretation: A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result signifies a complete reaction.
 - Action: If the test is positive, drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").
- Washing:
 - Once coupling is complete (negative Kaiser test), drain the reaction solution.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Post-Synthesis: Cleavage, Purification, and Analysis

Caution: This procedure uses trifluoroacetic acid (TFA), which is highly corrosive. Perform all steps in a certified fume hood with appropriate personal protective equipment (PPE).

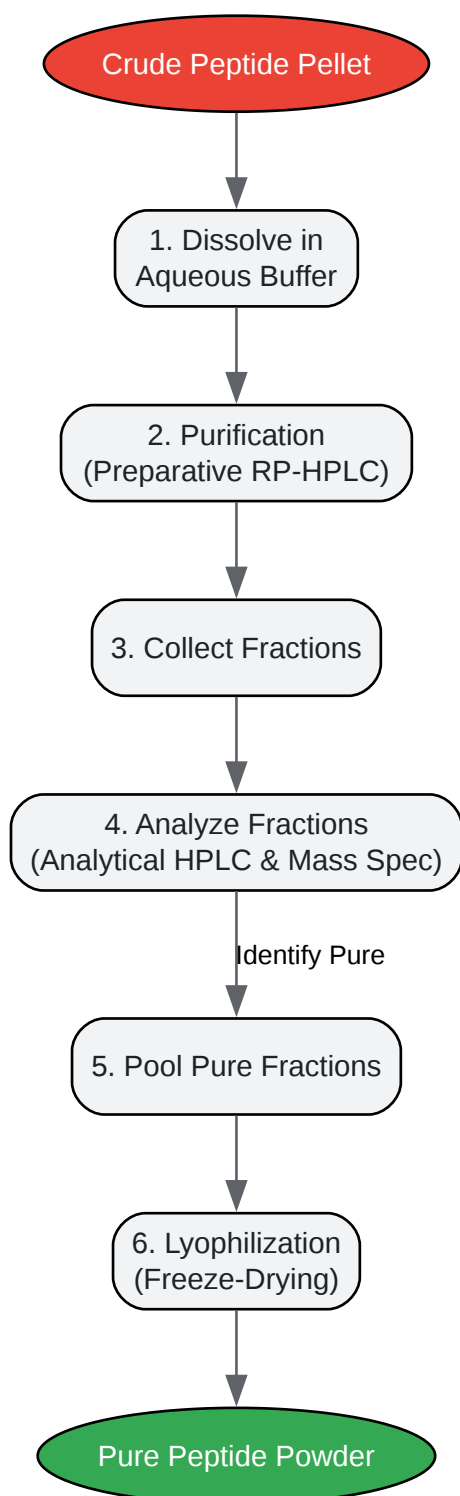
Materials:

- Peptide-resin (dried)
- Cleavage Cocktail: Reagent K is a common choice for peptides containing multiple sensitive residues. A standard mixture is:
 - TFA (Trifluoroacetic acid): 82.5%
 - Phenol: 5%
 - Water: 5%
 - Thioanisole: 5%
 - EDT (1,2-Ethanedithiol): 2.5%
- Cold diethyl ether

Procedure:

- Place the dried peptide-resin in a reaction vessel.
- Add the cleavage cocktail (approx. 10 mL per 100 mg of resin).
- Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like tBu). The other components act as "scavengers" to trap the highly reactive cationic species generated during deprotection, preventing side reactions with sensitive amino acids like Tryptophan or Methionine.[12]
- Agitate the mixture at room temperature for 2-4 hours.
- Filter the resin and collect the TFA solution containing the crude peptide.

- Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
- Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.



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Caption: Post-cleavage purification and analysis workflow.

- Purity Assessment: Use analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to determine the purity of the final product.
- Identity Confirmation: Confirm the molecular weight of the synthesized peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure the correct amino acid was incorporated.

Safety Information

(R)- β^2 -homovaline HCl salt should be handled with standard laboratory precautions.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9]
- Always consult the material safety data sheet (MSDS) before use.[9]

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